Bosutinib

Übersicht

Beschreibung

Bosutinib ist ein niedermolekularer Tyrosinkinase-Inhibitor, der hauptsächlich zur Behandlung der chronisch myeloischen Leukämie eingesetzt wird. Es wurde ursprünglich von Wyeth synthetisiert und wird derzeit von Pfizer entwickelt . This compound wirkt, indem es die BCR-ABL-Kinase hemmt, ein Fusionsprotein, das aus dem Philadelphia-Chromosom resultiert, einem Kennzeichen der chronisch myeloischen Leukämie .

Wissenschaftliche Forschungsanwendungen

Bosutinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung der chronisch myeloischen Leukämie eingesetzt, insbesondere bei Patienten, die gegenüber anderen Tyrosinkinase-Inhibitoren resistent oder intolerant sind . In der biologischen Forschung wird this compound verwendet, um die Signalwege zu untersuchen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind . Es wird auch bei der Entwicklung neuer Therapeutika eingesetzt, die auf Tyrosinkinasen abzielen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die BCR-ABL-Kinase hemmt, die für die unkontrollierte Proliferation von Leukämiezellen verantwortlich ist . Es ist ein ATP-kompetitiver Inhibitor, der an die ATP-Bindungsstelle der Kinase bindet und so deren Aktivierung verhindert . This compound hemmt auch andere Kinasen wie Src, Lyn und Hck, die eine Rolle bei der Signalübertragung von Krebszellen spielen . Diese doppelte Hemmung führt zur Unterdrückung des Wachstums von Krebszellen und Induktion von Apoptose .

Wirkmechanismus

Target of Action

Bosutinib is a potent, dual SRC and ABL tyrosine kinase inhibitor . It primarily targets the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML) due to the reciprocal translocation t (9;22) (q34;q11) . The drug also inhibits most resistance-conferring BCR-ABL mutations except V299L and T315 .

Mode of Action

This compound works by blocking the action of an abnormal protein that signals cancer cells to multiply . This helps stop the spread of cancer cells. It functions as a competitive inhibitor of both Src and ABL tyrosine kinases . By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and proliferation.

Biochemical Pathways

This compound affects several biochemical pathways due to its dual inhibition of Src and ABL kinase. The BCR-ABL fusion protein, which is a target of this compound, is a deregulated tyrosine kinase that activates several proliferative and antiapoptotic signaling pathways . By inhibiting this protein, this compound disrupts these pathways, leading to a decrease in cancer cell proliferation.

Pharmacokinetics

This compound exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins (94%), and is primarily metabolized in the liver by cytochrome P450 3A4 . Peak plasma concentrations of this compound occur at 4–6 h following oral administration .

Result of Action

The molecular and cellular effects of this compound’s action include reduced cell proliferation, migration, and invasion of cancer cell lines . It also promotes cell-to-cell adhesions and a membrane localization of beta-catenin, a phosphoprotein that functions as both a structural component of the cell adhesion/actin cytoskeleton network and a signaling molecule . This compound also stimulates bacterial killing by elevating the intracellular levels of reactive oxygen species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of this compound . Additionally, hepatic and renal impairment can increase the exposure to this compound . Therefore, coadministration of this compound with strong or moderate CYP3A inhibitors or inducers should be avoided .

Vorbereitungsmethoden

Bosutinib kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 7-(3-Chloropropoxy)-6-methoxy-4-(2,4-dichlor-5-methoxyanilino)-3-chinolincarbonitril mit N-Methylpiperazin . Die Reaktion wird typischerweise in Gegenwart einer Base wie Natriumiodid und einem Lösungsmittel wie Acetonitril durchgeführt, gefolgt von Erhitzen zum Rückfluss . Das Produkt wird dann durch Kristallisation gereinigt .

In der industriellen Produktion wird this compound oft hergestellt, indem das Rohprodukt in einem Gemisch aus Wasser und einem Alkylhalogenid gelöst wird, gefolgt von Kristallisation und Trocknung, um hochreines this compound-Monohydrat zu erhalten . Dieses Verfahren stellt die Entfernung von Verunreinigungen sicher und liefert ein Produkt mit hoher chemischer Reinheit .

Analyse Chemischer Reaktionen

Bosutinib unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist bekannt, dass es die Autophosphorylierung sowohl von Abl- als auch Src-Kinasen hemmt, was zu einer Hemmung des Zellwachstums und Induktion von Apoptose führt . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise inaktive Metaboliten, die aus dem Körper ausgeschieden werden .

Vergleich Mit ähnlichen Verbindungen

Bosutinib wird oft mit anderen Tyrosinkinase-Inhibitoren wie Imatinib, Nilotinib und Dasatinib verglichen . Im Gegensatz zu Imatinib hemmt this compound sowohl Abl- als auch Src-Kinasen und bietet somit ein breiteres Wirkungsspektrum . Es ist auch wirksam gegen mehrere Imatinib-resistente Mutationen, was es zu einer wertvollen Option für Patienten mit resistenter chronisch myeloischer Leukämie macht . this compound hat ein unterschiedliches Nebenwirkungsprofil, wobei gastrointestinale Nebenwirkungen im Vergleich zu anderen Tyrosinkinase-Inhibitoren häufiger auftreten .

Ähnliche Verbindungen umfassen:

- Imatinib

- Nilotinib

- Dasatinib

- Ponatinib

Jede dieser Verbindungen hat einzigartige Eigenschaften und Wirkmechanismen, aber die doppelte Hemmung von Abl- und Src-Kinasen durch this compound hebt es hervor .

Eigenschaften

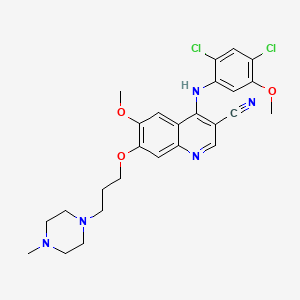

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPYILGKFZZVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861568 | |

| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bosutinib is a tyrosine kinase inhibitor. Although it is able to inhibit several tyrosine kinases such as Src, Lyn, and Hck, which are members of the Src-family of kinases, its primary target is the Bcr-Abl kinase. The Bcr-Abl gene is a chimeric oncogene created from the fusion of the breakpoint-cluster (Bcr) gene and Abelson (Abl) tyrosine gene. This chromosomal abnormality results in the formation of what is commonly known as the Philadelphia chromosome or Philadelphia translocation. The Bcr-Abl gene expresses a particular kinase that promotes the progression of CML. A decrease in the growth and size of the CML tumour has been observed following administration of bosutinib. Bosutinib did not inhibit the T315I and V299L mutant cells. | |

| Record name | Bosutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

380843-75-4 | |

| Record name | Bosutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380843-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5018V4AEZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bosutinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bosutinib is a potent, dual tyrosine kinase inhibitor (TKI) that primarily targets Bcr-Abl, the oncogenic fusion protein responsible for chronic myeloid leukemia (CML) [, , ]. It functions as a dual Src/Abl kinase inhibitor, effectively blocking the abnormal signaling pathways activated by Bcr-Abl [, , ]. This inhibition leads to a cascade of downstream effects, including:

ANone: The research papers provided focus primarily on the pharmacological properties and clinical efficacy of this compound. Details regarding its molecular formula, weight, and spectroscopic data are not explicitly discussed. For detailed structural information, please refer to chemical databases and publications specifically dedicated to the structural characterization of this compound.

ANone: The provided research articles primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is not directly addressed. For details on these aspects, please refer to drug formulation and stability studies on this compound.

A: this compound functions as a kinase inhibitor, not as a catalyst. Its primary mechanism of action involves binding to the active sites of specific tyrosine kinases, thereby blocking their catalytic activity [, ].

A: While the provided research papers do not elaborate on specific computational models, they highlight the importance of understanding the structural basis of this compound's activity [, ]. Molecular modeling studies, for instance, have been instrumental in understanding how structural variations in the aniline ring of this compound and its isomer influence their binding affinity to target kinases like Chk1 and Wee1 []. These insights are crucial for optimizing the design of future kinase inhibitors with improved potency and selectivity.

A: A key finding from the research emphasizes the significance of the methoxy group's position on the aniline ring for this compound's binding affinity to target kinases []. Studies comparing this compound with its isomer, which differs only in the arrangement of R groups around the aniline ring, revealed notable differences in their inhibitory potencies against Chk1 and Wee1 kinases []. Specifically, shifting the methoxy group from position 5 in this compound to position 3 in its isomer resulted in enhanced binding to both kinases, suggesting this structural modification increases potency [].

ANone: The research papers provided concentrate on the clinical and pharmacological aspects of this compound, and do not directly address SHE regulations. For detailed information on regulatory compliance, risk minimization, and responsible practices regarding this compound, please consult relevant safety data sheets and regulatory guidelines.

ANone: Several research papers provide insights into the PK/PD profile of this compound:

ANone: Numerous studies highlight the efficacy of this compound in both laboratory and clinical settings:

A: The safety and tolerability of this compound have been extensively evaluated in clinical trials [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.